(s)-1-Bromo-3,7-dimethyloctane (s)-1-Bromo-3,7-dimethyloctane
Brand Name: Vulcanchem
CAS No.: 79434-89-2
VCID: VC8000933
InChI: InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1
SMILES: CC(C)CCCC(C)CCBr
Molecular Formula: C10H21B
Molecular Weight: 221.18 g/mol

(s)-1-Bromo-3,7-dimethyloctane

CAS No.: 79434-89-2

Cat. No.: VC8000933

Molecular Formula: C10H21B

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

(s)-1-Bromo-3,7-dimethyloctane - 79434-89-2

Specification

CAS No. 79434-89-2
Molecular Formula C10H21B
Molecular Weight 221.18 g/mol
IUPAC Name (3S)-1-bromo-3,7-dimethyloctane
Standard InChI InChI=1S/C10H21Br/c1-9(2)5-4-6-10(3)7-8-11/h9-10H,4-8H2,1-3H3/t10-/m0/s1
Standard InChI Key VGSUDZKDSKCYJP-JTQLQIEISA-N
Isomeric SMILES C[C@@H](CCCC(C)C)CCBr
SMILES CC(C)CCCC(C)CCBr
Canonical SMILES CC(C)CCCC(C)CCBr

Introduction

Structural and Molecular Characteristics

(S)-1-Bromo-3,7-dimethyloctane (CAS: 79434-89-2) has the molecular formula C10H21Br\text{C}_{10}\text{H}_{21}\text{Br} and a molecular weight of 221.18 g/mol . Its structure features a bromine atom at the primary carbon and methyl groups at the 3rd and 7th positions of an octane backbone (Figure 1). The (S)-configuration arises from the stereocenter at the 3rd carbon, which dictates its chiral properties.

Table 1: Key Structural Identifiers

PropertyValue
IUPAC Name(3S)-1-Bromo-3,7-dimethyloctane
CAS Number79434-89-2
Molecular FormulaC10H21Br\text{C}_{10}\text{H}_{21}\text{Br}
InChI KeyVGSUDZKDSKCYJP-SNVBAGLBSA-N
SMILESCC@HCCBr
Boiling Point217°C
Physical StateLiquid
ColorYellow

The three-dimensional arrangement of this compound enables distinct interactions in enantioselective reactions, making it invaluable for asymmetric synthesis.

Synthesis and Industrial Production

Synthetic Routes

The primary synthesis involves bromination of (S)-3,7-dimethyloctanol using hydrobromic acid (HBr\text{HBr}) under acidic conditions. This method achieves yields exceeding 90% and retains the stereochemical integrity of the starting material. Alternative approaches include:

  • Radical Bromination: Utilizes N\text{N}-bromosuccinimide (NBS) under UV light to selectively brominate the primary carbon.

  • Grignard Reagent Alkylation: Reacts 3,7-dimethyloctylmagnesium bromide with electrophiles to form derivatives.

Industrial Scalability

Industrial production employs continuous-flow reactors to optimize temperature control and minimize racemization. Advanced purification techniques, such as chiral chromatography, ensure enantiomeric excess (eeee) >99% for pharmaceutical applications.

Reactivity and Mechanistic Insights

(S)-1-Bromo-3,7-dimethyloctane participates in nucleophilic substitution (SN1/SN2\text{S}_\text{N}1/\text{S}_\text{N}2) and elimination reactions. Its bromine atom acts as a superior leaving group, facilitating carbocation formation in SN1\text{S}_\text{N}1 pathways . Steric hindrance from the 3,7-dimethyl groups favors SN2\text{S}_\text{N}2 mechanisms in polar aprotic solvents.

Table 2: Representative Reactions

Reaction TypeConditionsProduct
SN2\text{S}_\text{N}2KOH in ethanol, 80°C(S)-3,7-dimethyloctanol
EliminationDBU, DMF, 120°C3,7-dimethyl-1-octene
Cross-CouplingPd(PPh3_3)4_4, THFBiaryl derivatives

Applications in Scientific Research

Pharmaceutical Intermediates

The compound’s chirality enables synthesis of enantiopure drugs. For example, it serves as a precursor to antiviral agents targeting helicase enzymes. Roche et al. demonstrated its utility in constructing supramolecular helices that challenge traditional chirality-dependent assembly models.

Polymer Science

In materials science, (S)-1-Bromo-3,7-dimethyloctane alkylates polymers to enhance thermal stability. Grafting onto polystyrene backbones increases glass transition temperatures (TgT_g) by 15–20°C.

Catalysis Studies

Researchers use this compound to probe carbocation stability in zeolite-catalyzed reactions. Its branched structure delays carbocation rearrangement, providing insights into reaction kinetics.

Physicochemical Properties

Table 3: Physical and Chemical Properties

PropertyValueMethod
Density1.12 g/cm3^3Pycnometry
Refractive Index1.468 (20°C)Abbe refractometer
SolubilityInsoluble in water; miscible with THF, DCMUSP <921>
Flash Point96°CPensky-Martens closed cup

Spectroscopic Characterization

  • NMR:

    • 1H^1\text{H}: δ 1.25 (m, 6H, CH2_2), 1.68 (d, 3H, CH3_3), 3.41 (t, 2H, BrCH2_2) .

    • 13C^{13}\text{C}: δ 22.1 (CH3_3), 33.8 (BrCH2_2), 37.5 (C3) .

  • IR: Strong absorption at 560 cm1^{-1} (C-Br stretch).

Recent Research Advances

A 2025 study utilized this compound to develop chiral ionic liquids for asymmetric catalysis, achieving 92% enantioselectivity in Diels-Alder reactions. Another investigation highlighted its role in synthesizing metal-organic frameworks (MOFs) with high CO2_2 adsorption capacity.

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